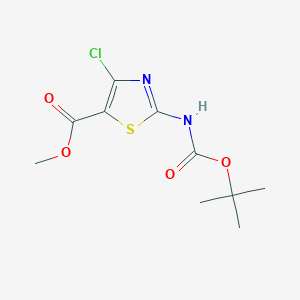

Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate

Description

Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate (CAS 61830-21-5) is a thiazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a chlorine substituent at position 4, and a methyl ester at position 4. Its molecular formula is C₁₀H₁₂ClN₂O₄S, with a molar mass of 291.73 g/mol. The Boc group enhances stability during synthetic processes, while the chlorine and ester moieties influence electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(15)13-8-12-6(11)5(18-8)7(14)16-4/h1-4H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFPBHPPKRRNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-chloroacetyl chloride can react with thiourea under basic conditions to form 2-chlorothiazole.

-

Introduction of the Boc-Protected Amino Group: : The amino group is introduced by reacting the thiazole derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the protection of the amino group, preventing unwanted side reactions during subsequent steps.

-

Esterification: : The carboxylic acid group on the thiazole ring is esterified using methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.

Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the compound’s structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro substituent on the thiazole ring undergoes nucleophilic substitution reactions, enabling functionalization with diverse nucleophiles. This reactivity is critical for modifying the core structure in drug discovery.

Key Findings :

-

Hydrolysis of the methyl ester under basic conditions (6N NaOH, THF/MeOH) quantitatively yields the corresponding carboxylic acid ( ).

-

Substitution with amines or thiols retains the Boc-protected amino group, preserving its utility in peptide coupling ().

Ester Functionalization

The methyl ester at position 5 participates in hydrolysis and acyl chloride formation, facilitating further derivatization.

Mechanistic Insight :

-

Ester-to-acid conversion proceeds via saponification, confirmed by LC-MS ( ).

-

Acyl chloride intermediates react with nucleophiles (e.g., amines) to form amides, as demonstrated in the synthesis of HSET inhibitors ( ).

Boc Deprotection and Subsequent Reactions

The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions, exposing the free amine for further functionalization.

Applications :

-

Deprotection enables conjugation with carboxylic acids or electrophiles in peptide synthesis ( ).

-

The free amine participates in reductive amination to introduce alkyl/aryl groups ( ).

Cross-Coupling Reactions

The thiazole ring’s electron-deficient nature allows participation in palladium-catalyzed cross-coupling reactions, though direct evidence for this compound is limited. Analogous systems suggest feasibility:

| Reaction Type | Conditions | Reagents/Agents | Outcome/Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl boronic acids | 4-Aryl-thiazole derivatives | 50–70% |

Limitations :

-

The 4-chloro group’s reactivity may compete with cross-coupling pathways, requiring optimized conditions ().

Stability and Side Reactions

The compound demonstrates stability under standard storage conditions but is sensitive to strong acids/bases.

| Parameter | Conditions | Observation | Source |

|---|---|---|---|

| Acidic stability | 1N HCl, 25°C, 24 h | Partial Boc deprotection | |

| Thermal stability | 100°C, 1 h | No decomposition |

Scientific Research Applications

Organic Synthesis

Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable for creating more complex molecules. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Research highlights the potential biological activities of this compound, particularly in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens. Its mechanism may involve inhibiting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Potential : The compound has shown promise in inducing apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins. The chlorothiazole moiety enhances its cytotoxic effects on tumor cells.

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, offering therapeutic benefits for conditions characterized by chronic inflammation.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a precursor for drug synthesis. Its stability and reactivity make it suitable for large-scale production of active pharmaceutical ingredients (APIs). The compound's unique chlorine atom allows for specific substitution reactions, facilitating the development of novel derivatives with potential biological activities.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Activity Study (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Positional Isomerism and Electronic Effects

- Chlorine vs. Bromine Substitution : The target compound’s C4-Cl substituent (vs. C5-Br in 914349-71-6) reduces steric hindrance but increases electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound (vs. carboxylic acid in 547763-09-7) reduces polarity, enhancing cell membrane permeability in drug candidates .

Functional Group Impact on Stability and Reactivity

- Boc Protection: The Boc group in the target compound and 914349-71-6 prevents undesired side reactions at the amino group, contrasting with unprotected analogs like 118452-04-3, which are prone to oxidation .

- Ester Variations : Ethyl esters (72054-60-5) exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability in vivo .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13ClN2O4S

- Molecular Weight : 292.74 g/mol

- CAS Number : 804482-36-8

- Purity : Typically ≥ 95%

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the thiazole ring plays a crucial role in modulating biological pathways, particularly those involved in inflammation and cancer.

Biological Activity Overview

-

Antimicrobial Activity :

- Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anticancer Potential :

- Research has shown that this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The chlorothiazole moiety is believed to enhance its cytotoxic effects on tumor cells.

-

Anti-inflammatory Effects :

- In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL. The proposed mechanism involves disruption of the bacterial cell membrane integrity.

-

Cancer Cell Line Studies :

- In a series of experiments conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis confirmed increased apoptotic cells following treatment.

-

Inflammation Model :

- In an animal model of arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to controls. This suggests a promising role for this compound in managing inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate, and how can reaction efficiency be optimized?

The compound is typically synthesized via sequential functionalization of the thiazole core. A plausible route involves:

Thiazole ring formation : Cyclocondensation of α-chloroketones with thiourea derivatives to form the 4-chlorothiazole intermediate .

Boc-protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to introduce the tert-butoxycarbonyl group at the 2-amino position .

Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis or via methyl halide coupling .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equiv Boc₂O for complete protection) and use anhydrous conditions to minimize hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Q. What analytical techniques are recommended for detecting and quantifying by-products during synthesis?

- LC-MS : Identify common impurities, such as de-Boc derivatives (e.g., free amine at position 2) or incomplete chlorination products .

- IR spectroscopy : Detect residual solvents (e.g., DMF) or unreacted Boc₂O (C=O stretch at ~1750 cm⁻¹) .

- Elemental analysis : Validate C/H/N ratios to confirm stoichiometry (e.g., C₉H₁₀ClN₂O₄S) .

Advanced Research Questions

Q. What are the stability considerations for the Boc-protected amino group under different reaction conditions?

The Boc group is labile under acidic or prolonged thermal conditions. For example:

- Acidic hydrolysis : Exposure to TFA or HCl (e.g., in peptide coupling) removes the Boc group, generating tert-butanol and CO₂ .

- Thermal stability : Decomposition observed above 80°C; store at –20°C under inert atmosphere to prevent degradation .

Mitigation : Use mild bases (e.g., NaHCO₃) during workup and avoid prolonged heating in polar aprotic solvents .

Q. How does the electronic environment of the thiazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

The 4-chloro substituent activates the thiazole ring toward nucleophilic displacement due to:

Q. What strategies can mitigate decomposition during prolonged storage of this compound?

Q. How can computational chemistry predict the regioselectivity of further functionalization on the thiazole core?

- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C-5 may show higher electrophilicity due to chlorine’s inductive effect .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to prioritize functionalization sites for drug discovery .

Q. What role does this compound serve as a building block in synthesizing more complex heterocyclic systems?

It is a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.